molecular formula C6H16Cl2N2O B8135844 ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B8135844
M. Wt: 203.11 g/mol
InChI Key: KWUUEQADUUJHKU-BNTLRKBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a chiral piperazine derivative of high importance in pharmaceutical research and development. This compound, provided as a stable powder, is a key synthetic intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) . Its specific stereochemistry makes it a valuable building block for creating molecules with targeted biological activity. This intermediate plays a crucial role in the development of drugs targeting neurological and psychiatric disorders, particularly those involving dopamine and serotonin receptors in the central nervous system . Its structural properties are leveraged to create novel therapeutic agents with enhanced bioavailability and therapeutic efficacy for conditions such as schizophrenia, depression, and Parkinson's disease . The dihydrochloride salt form ensures improved stability and solubility, which is critical for its use in experimental formulation and drug delivery system studies . The compound has a molecular formula of C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is characterized under CAS Number 2349395-67-9 . For safe handling, please note the associated hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For laboratory safety, it is recommended to store the product in a dark place, under an inert atmosphere, and at room temperature .

Properties

IUPAC Name

[(2R,5R)-5-methylpiperazin-2-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUEQADUUJHKU-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride, a piperazine derivative, has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activity. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological effects.

  • Molecular Formula : C6H16Cl2N2O
  • Molecular Weight : 203.11 g/mol
  • CAS Number : 2349395-67-9

The compound is characterized by a piperazine ring with a hydroxymethyl group and a methyl substitution, which enhances its solubility and biological interactions.

Research indicates that ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride interacts with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural similarity to other piperazine derivatives allows it to modulate neurotransmitter systems and exhibit potential anti-cancer properties.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. For instance, in vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines at varying concentrations. The following table summarizes key findings related to its anticancer effects:

Cell LineIC50 (µM)Reference
HepG210.5
MCF77.8
U37312.3

These results indicate that ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Neurotransmitter Interaction

The compound's ability to interact with neurotransmitter receptors has been explored in several studies. It has been shown to affect serotonin and dopamine pathways, which are crucial in mood regulation and neurological disorders. The following table outlines some of the neurotransmitter interactions:

Receptor TypeEffectReference
Serotonin Receptor 5HT1AAgonistic effect
Dopamine D2 ReceptorAntagonistic effect

These interactions suggest that the compound may have implications for treating psychiatric disorders.

Case Studies

A notable case study involved the administration of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride in a preclinical model of cancer. The study reported significant tumor reduction in treated mice compared to controls, indicating its effectiveness as a potential therapeutic agent.

Study Summary:

  • Objective : Evaluate the anticancer efficacy in vivo.
  • Model : H22 hepatoma-bearing mice.
  • Results : Tumor growth inhibition by approximately 66% at optimal dosing levels without significant toxicity observed in vital organs.

Comparison with Similar Compounds

Key Observations :

  • Salt Form: The dihydrochloride salt is common among piperazine/amine derivatives to improve aqueous solubility. However, Quinacrine Dihydrochloride demonstrates that larger aromatic systems (e.g., quinoline) can also adopt this salt form for enhanced bioavailability .
  • Chirality: Unlike the (2R,5R) configuration of the target compound, (2S)-2,5-Diaminopentanamide dihydrochloride exhibits a single (2S) stereocenter, highlighting the diversity in chiral design for tailored biological interactions .
  • Synthesis: Acidic conditions (e.g., HCl in dioxane or H₂SO₄ in methanol ) are standard for salt formation. Protective group strategies (e.g., tert-butoxycarbonyl) are critical for maintaining stereochemical integrity during synthesis .

Key Observations :

  • The target compound lacks explicit hazard classification, unlike (2S)-2,5-Diaminopentanamide dihydrochloride, which carries warnings due to unstudied toxicology .
  • High purity (≥95%) is consistent across commercial and pharmaceutical-grade compounds, ensuring reliability in research and clinical applications .

Chirality and Crystallographic Validation

The (2R,5R) configuration of the target compound is rigorously confirmed using Flack parameters and SHELX refinement, a method also applied to ferrocene derivatives (e.g., Flack parameter = -0.02(3) in ). This contrasts with smaller aziridine systems (e.g., (2S,3R)-3-methylaziridin-2-yl derivatives ), where ring strain and simpler stereochemistry reduce the need for advanced crystallographic validation.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with the hydrochloride salt of (2R,5R)-5-methylpiperazin-2-yl methanol, which is treated with triethylamine to free the amine group. Subsequent protection of the piperazine nitrogen with tert-butyl dicarbonate (Boc₂O) in methanol yields the Boc-protected intermediate, (2R,5R)-5-hydroxymethyl-2-methyl-piperazine-1-carboxylic acid tert-butyl ester. This step achieves a 75% yield under optimized conditions (0–50°C, 18 hours).

Reductive Amination and Benzylation

A critical step involves reductive amination using benzaldehyde and sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. This reaction introduces a benzyl group at the piperazine nitrogen, stabilizing the intermediate for subsequent transformations. The process, conducted at 20°C for 18 hours, achieves a 74% yield after chromatographic purification.

Table 1: Key Reaction Parameters for Reductive Amination

ParameterConditionYieldCitation
Temperature20°C74%
ReagentBenzaldehyde, STAB
Solvent1,2-Dichloroethane
Reaction Time18 hours

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Two primary methodologies dominate: batch reactor systems and continuous flow chemistry.

Batch Reactor Systems

Large-scale reactors (100–10,000 L) are employed for steps requiring prolonged heating or cooling. For example, the Boc protection step is conducted in stainless steel reactors with automated temperature control (0–50°C) and stirring mechanisms. This approach ensures consistent mixing and heat distribution, critical for maintaining stereochemical integrity.

Continuous Flow Chemistry

Continuous flow systems enhance efficiency for reactions requiring precise stoichiometry, such as reductive amination. By pumping reagents through a temperature-controlled reactor module, residence times are minimized, reducing side reactions and improving yields. This method is particularly advantageous for steps involving air- or moisture-sensitive reagents.

Stereochemical Control and Chiral Induction

The (2R,5R) configuration is achieved through chiral starting materials and asymmetric catalysis. For instance, enantiomerically pure (2R,5R)-5-methylpiperazin-2-yl methanol is synthesized using L-tartaric acid derivatives as chiral auxiliaries. Catalytic asymmetric hydrogenation with ruthenium-BINAP complexes further ensures high enantiomeric excess (≥98%).

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like dichloroethane favor SN2 mechanisms during benzylation, while methanol enhances nucleophilicity in protection steps. Optimal temperatures range from 0°C (for exothermic reactions) to 50°C (for slower transformations).

Purification and Isolation Techniques

Final purification involves sequential liquid-liquid extraction (chloroform/water), drying over sodium sulfate, and vacuum distillation. The dihydrochloride salt is precipitated by treating the free base with hydrochloric acid in ethanol, yielding a crystalline product with >99% purity (HPLC).

Table 2: Purification Protocol for the Dihydrochloride Salt

StepDetailsCitation
ExtractionChloroform (3×700 mL)
DryingNa₂SO₄, filtration
Salt FormationHCl in ethanol, 40°C
CrystallizationVacuum drying, MeOH removal

Comparative Analysis of Synthetic Routes

A comparative evaluation of laboratory and industrial methods reveals trade-offs between yield, scalability, and operational complexity. Batch reactors offer straightforward scalability but require longer reaction times, whereas continuous flow systems reduce processing times at the expense of higher initial capital investment .

Q & A

Basic Question: What are the key considerations for synthesizing ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride in laboratory settings?

Answer:
The synthesis requires strict control of stereochemistry, temperature, and pH to preserve the (2R,5R) configuration, which is critical for biological activity . Steps include:

  • Protection/deprotection strategies : Use tert-butyl dicarbonate (Boc) to protect amine groups, followed by acidic cleavage to yield the hydrochloride salt .
  • Purification : Recrystallization or chromatography (e.g., silica gel) to achieve >97% purity, monitored via TLC and NMR .
  • Scale considerations : Small batches (<1g) often use Schlenk lines for inert conditions, while industrial processes employ continuous flow reactors for efficiency .

Advanced Question: How can researchers optimize reaction yields while minimizing racemization during multi-step synthesis?

Answer:
Racemization is mitigated by:

  • Low-temperature protocols : Conducting reactions at 0–5°C to stabilize chiral centers .
  • Catalyst selection : Chiral auxiliaries or enzymes (e.g., lipases) to enhance stereoselectivity .
  • In-line monitoring : Use HPLC with chiral columns to track enantiomeric excess (EE) during intermediate steps .
    Contradictions in yield data (e.g., 60–85% in literature) may arise from solvent polarity effects; polar aprotic solvents (DMF, DMSO) improve solubility but may reduce EE .

Basic Question: Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Answer:

  • X-ray crystallography : Gold standard for absolute configuration determination .
  • Circular Dichroism (CD) : Validates solution-phase chirality by correlating Cotton effects with known standards .
  • Vibrational CD (VCD) : Resolves ambiguities in flexible molecules by analyzing C–H and N–H stretching modes .

Advanced Question: How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Answer:
Discrepancies may stem from:

  • Assay conditions : Varying pH or ionic strength alters protonation states of the piperazine ring, affecting receptor interactions .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to standardize cellular uptake metrics .
  • Orthogonal validation : Combine surface plasmon resonance (SPR) with radioligand binding to distinguish direct binding from allosteric effects .

Basic Question: What stability challenges are associated with the hydrochloride salt form, and how are they managed?

Answer:
The hydrochloride form enhances solubility but is hygroscopic. Stability protocols include:

  • Storage : Desiccated at −20°C under argon to prevent hydrolysis .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH) monitored via LC-MS to identify degradation products (e.g., piperazine ring oxidation) .

Advanced Question: What advanced spectroscopic methods are used to study degradation pathways under oxidative stress?

Answer:

  • LC-HRMS/MS : Identifies hydroxylated or N-oxide derivatives formed via ROS exposure .
  • EPR spectroscopy : Detects free radical intermediates during autoxidation .
  • Solid-state NMR : Probes structural changes in the crystalline form under thermal stress .

Basic Question: How is this compound utilized in mechanistic studies of CNS targets?

Answer:

  • Docking studies : Molecular modeling against serotonin (5-HT₃) or dopamine D₂ receptors to predict binding modes .
  • Mutagenesis : Site-directed mutations in receptor loops (e.g., TM3/TM5) validate hypothesized interactions .

Advanced Question: How should researchers address unexpected outcomes in structure-activity relationship (SAR) studies?

Answer:

  • Crystallographic refinement : Use SHELX software to resolve electron density ambiguities in ligand-receptor complexes .
  • Dynamic SAR (dSAR) : Time-resolved assays to capture conformational changes in flexible regions (e.g., hydroxymethyl group) .
  • Counterion effects : Compare dihydrochloride vs. free base forms to assess ionic interactions in binding pockets .

Basic Question: What strategies are recommended for designing stable analogs with improved pharmacokinetics?

Answer:

  • Bioisosteric replacement : Substitute the hydroxymethyl group with trifluoromethyl or sulfonamide to enhance metabolic stability .
  • Prodrug approaches : Esterify the alcohol to improve oral bioavailability, with enzymatic cleavage in vivo .

Advanced Question: How can researchers troubleshoot low yields during scale-up from milligram to gram quantities?

Answer:
Common issues and solutions:

  • Impurity carryover : Implement gradient crystallization or countercurrent chromatography .
  • Exothermic reactions : Use jacketed reactors with precise temperature control (±1°C) to prevent thermal degradation .
  • Solvent residuals : Switch from methanol to acetonitrile to reduce azeotrope formation during rotary evaporation .

Basic Question: What computational tools are recommended for predicting the compound’s interactions with cytochrome P450 enzymes?

Answer:

  • CYP450 docking : AutoDock Vina or Schrödinger’s GlueGen to assess metabolic hotspots (e.g., N-methyl oxidation) .
  • QSAR models : Train datasets using reported IC₅₀ values for CYP3A4/2D6 inhibition .

Advanced Question: How should conflicting data on enantiomeric activity be resolved?

Answer:

  • Rogers’ η parameter : Assess chirality-polarity in near-centrosymmetric crystals to rule out false positives .
  • Enantioselective assays : Compare (2R,5R) vs. (2S,5S) forms in cell-based models (e.g., cAMP inhibition in HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride
Reactant of Route 2
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.